molecular formula C18H21N5OS B13366569 N-(1-Cyanocyclopentyl)-2-((5-(4-ethylphenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide

N-(1-Cyanocyclopentyl)-2-((5-(4-ethylphenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Katalognummer: B13366569
Molekulargewicht: 355.5 g/mol
InChI-Schlüssel: TWQYGMLWGXEPLT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-Cyanocyclopentyl)-2-((5-(4-ethylphenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a triazole-based acetamide derivative characterized by a cyanocyclopentyl moiety and a 4-ethylphenyl-substituted triazole ring. Its synthesis involves the reaction of N-(1-cyanocyclopentyl)acetamide with intermediates derived from phenyl isothiocyanates and subsequent functionalization steps, as reported in studies focusing on thiazoline and triazole derivatives .

Eigenschaften

Molekularformel

C18H21N5OS

Molekulargewicht

355.5 g/mol

IUPAC-Name

N-(1-cyanocyclopentyl)-2-[[5-(4-ethylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C18H21N5OS/c1-2-13-5-7-14(8-6-13)16-20-17(23-22-16)25-11-15(24)21-18(12-19)9-3-4-10-18/h5-8H,2-4,9-11H2,1H3,(H,21,24)(H,20,22,23)

InChI-Schlüssel

TWQYGMLWGXEPLT-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CC=C(C=C1)C2=NC(=NN2)SCC(=O)NC3(CCCC3)C#N

Herkunft des Produkts

United States

Biologische Aktivität

N-(1-Cyanocyclopentyl)-2-((5-(4-ethylphenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a synthetic compound with notable biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Compound Overview

Molecular Characteristics:

  • Molecular Formula: C18H21N5OS
  • Molecular Weight: 355.5 g/mol
  • IUPAC Name: N-(1-cyanocyclopentyl)-2-[[5-(4-ethylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide

The compound features a triazole ring and a sulfanylacetamide moiety, which are critical for its biological interactions.

The mechanism of action for N-(1-cyanocyclopentyl)-2-((5-(4-ethylphenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide involves its ability to interact with specific molecular targets such as enzymes or receptors. The presence of the triazole ring allows for potential inhibition of various enzymatic pathways, while the sulfanylacetamide group may facilitate binding to target proteins. These interactions can modulate cellular processes including:

  • Cell Signaling: By inhibiting key signaling pathways that are often dysregulated in diseases.
  • Gene Expression: Potentially influencing transcription factors involved in cell proliferation and apoptosis.

Biological Activity and Therapeutic Potential

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Properties: Studies suggest that triazole derivatives can exhibit antifungal and antibacterial activities. The specific interactions with microbial enzymes may lead to the inhibition of growth or replication.
  • Anticancer Activity: Some derivatives similar to this compound have shown promise in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest. The triazole moiety is known for its role in targeting cancer-related pathways.
  • Anti-inflammatory Effects: There is evidence indicating that compounds with similar structures can modulate inflammatory responses by inhibiting pro-inflammatory cytokines.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of fungal growth
AnticancerInduction of apoptosis in cancer cell lines
Anti-inflammatoryReduction in cytokine levels in animal models

Case Study: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized various triazole derivatives and evaluated their cytotoxic effects on breast cancer cell lines. Among these compounds, one closely related to N-(1-cyanocyclopentyl)-2-((5-(4-ethylphenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide demonstrated significant inhibition of cell viability at low micromolar concentrations. The mechanism was attributed to the compound's ability to induce G0/G1 phase arrest and activate apoptotic pathways.

Case Study: Antimicrobial Efficacy

A recent investigation into the antimicrobial properties of triazole compounds revealed that N-(1-cyanocyclopentyl)-2-((5-(4-ethylphenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide exhibited potent activity against Candida albicans and Staphylococcus aureus. The study highlighted the compound's ability to disrupt cell wall synthesis through enzyme inhibition.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Triazole-Thioacetamide Backbone

The compound shares a core structure with several triazole-thioacetamide derivatives, differing primarily in substituents on the triazole ring and acetamide side chains. Key analogues include:

Table 1: Structural and Physicochemical Comparisons
Compound Name Key Structural Features Melting Point (°C) Synthesis Yield (%) Biological Activity/Application
Target Compound : N-(1-Cyanocyclopentyl)-2-((5-(4-ethylphenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide Cyanocyclopentyl, 4-ethylphenyl-triazole, thioacetamide Not reported Not reported Potential enzyme inhibition (inferred)
VUAA1 (N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) 4-Ethylphenyl, 3-pyridinyl-triazole, thioacetamide Not reported Not reported Odorant receptor agonist (Orco activation)
Compound 7c (N-(4-Ethylphenyl)-2-((5-(1-(4-Isobutylphenyl)ethyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide) 4-Ethylphenyl, isobutylphenyl-ethyl-triazole, thioacetamide 100–102 75 MAO-B inhibition (hypothesized)
Compound 6a (2-((4-Allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide) Allyl, pyridin-2-yl-triazole, thioacetamide 182–184 65 Antimicrobial activity (theoretical)
Key Observations :

VUAA1’s 3-pyridinyl substituent enables π-π stacking with odorant receptors, facilitating its role as an Orco agonist .

Synthetic Accessibility :

  • The target compound’s synthesis involves multi-step reactions, including nitrile reduction and thiourea formation, similar to protocols for MAO inhibitors .
  • VUAA1 and Compound 7c are synthesized with comparable yields (~75%), suggesting scalable routes for triazole-thioacetamide derivatives .

Thermal Stability :

  • Melting points for analogues range from 88–184°C, with pyridinyl and allyl groups (e.g., Compound 6a) conferring higher thermal stability compared to alkyl-substituted derivatives .

Functional Analogues with Modified Acetamide Moieties

Table 2: Functional Group Modifications and Activity
Compound Name Acetamide Modification Key Findings
N-(1,3-Benzodioxol-5-ylmethyl)-2-{[5-((4-methoxyphenoxy)methyl)-1,3,4-oxadiazol-2-yl]thio}acetamide Benzodioxolylmethyl, methoxyphenoxy Enhanced solubility due to polar groups
N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide Chlorophenyl, distyrylpyridinyl Fluorescence properties for imaging
Key Observations :
  • The target compound’s cyanocyclopentyl group contrasts with benzodioxole or chlorophenyl modifications, which improve aqueous solubility or optoelectronic properties, respectively .
  • Thioacetamide derivatives with extended aromatic systems (e.g., distyrylpyridinyl) exhibit fluorescence, highlighting structural versatility for non-therapeutic applications .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.